molecular formula C17H26N6O2 B12186404 1-(4-Methyl-1,4-diazepan-1-yl)-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one

1-(4-Methyl-1,4-diazepan-1-yl)-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one

Cat. No.: B12186404
M. Wt: 346.4 g/mol
InChI Key: IDNLMQJWXLWKAP-UHFFFAOYSA-N
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Description

1-(4-Methyl-1,4-diazepan-1-yl)-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one is a complex organic compound that features a diazepane ring, a triazolopyridazine moiety, and a propanone group

Preparation Methods

The synthesis of 1-(4-Methyl-1,4-diazepan-1-yl)-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the diazepane ring, followed by the introduction of the triazolopyridazine moiety, and finally, the attachment of the propanone group. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(4-Methyl-1,4-diazepan-1-yl)-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases, leading to the breakdown of the molecule into smaller fragments.

Scientific Research Applications

1-(4-Methyl-1,4-diazepan-1-yl)-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, such as acting as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,4-diazepan-1-yl)-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-Methyl-1,4-diazepan-1-yl)-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one can be compared with other similar compounds, such as:

    1-Methyl-4-(cyanomethyl)-1,4-diazepane: This compound features a diazepane ring but lacks the triazolopyridazine moiety and propanone group.

    1-(4-Methyl-1,4-diazepan-1-yl)-3-(pyridazin-3-yl)propan-1-one: This compound has a similar structure but does not contain the triazolo and propan-2-yloxy groups.

    1-(4-Methyl-1,4-diazepan-1-yl)-3-(triazolo[4,3-b]pyridazin-3-yl)propan-1-one: This compound is similar but lacks the propan-2-yloxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H26N6O2

Molecular Weight

346.4 g/mol

IUPAC Name

1-(4-methyl-1,4-diazepan-1-yl)-3-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one

InChI

InChI=1S/C17H26N6O2/c1-13(2)25-16-7-5-14-18-19-15(23(14)20-16)6-8-17(24)22-10-4-9-21(3)11-12-22/h5,7,13H,4,6,8-12H2,1-3H3

InChI Key

IDNLMQJWXLWKAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NN2C(=NN=C2CCC(=O)N3CCCN(CC3)C)C=C1

Origin of Product

United States

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